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3-Butoxy-4-methylbenzoic acid -

3-Butoxy-4-methylbenzoic acid

Catalog Number: EVT-7996807
CAS Number:
Molecular Formula: C12H16O3
Molecular Weight: 208.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

3-Butoxy-4-methylbenzoic acid can be derived from 4-methylbenzoic acid through alkylation processes that introduce the butoxy group. It falls under the category of benzoic acids and is recognized for its functional groups that contribute to its chemical reactivity and properties. The compound is often utilized in organic synthesis and may serve as an intermediate in the production of other chemical entities.

Synthesis Analysis

The synthesis of 3-butoxy-4-methylbenzoic acid typically involves the alkylation of 4-methylbenzoic acid with butyl halides. The general synthetic route can be outlined as follows:

  1. Starting Material: 4-Methylbenzoic acid.
  2. Reagent: Butyl bromide or butyl chloride.
  3. Catalyst: A base such as sodium hydride or potassium carbonate may be used to facilitate the reaction.
  4. Solvent: Common solvents include dimethylformamide or dimethyl sulfoxide.
  5. Reaction Conditions: The reaction is usually conducted at elevated temperatures (around 80-120 °C) for several hours to ensure complete conversion.

The reaction mechanism involves nucleophilic substitution where the butyl group replaces a hydrogen atom on the aromatic ring, resulting in the formation of 3-butoxy-4-methylbenzoic acid .

Molecular Structure Analysis

The molecular structure of 3-butoxy-4-methylbenzoic acid consists of a benzene ring substituted with a butoxy group at the meta position (position 3) and a methyl group at the para position (position 4).

Structural Features:

  • Molecular Formula: C12H16O3C_{12}H_{16}O_3
  • Molecular Weight: Approximately 208.25 g/mol
  • Functional Groups:
    • Carboxylic acid (-COOH)
    • Ether (from the butoxy group)

This structure contributes to its solubility properties and reactivity, particularly in organic solvents.

Chemical Reactions Analysis

3-Butoxy-4-methylbenzoic acid can participate in various chemical reactions, including:

  1. Esterification: Reacting with alcohols to form esters, which are often more volatile and can be used in fragrances or as solvents.
  2. Decarboxylation: Under certain conditions, it can lose carbon dioxide, leading to the formation of corresponding hydrocarbons.
  3. Reduction Reactions: The carboxylic acid can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride.

These reactions are significant for synthesizing derivatives that may have enhanced properties or different functionalities .

Mechanism of Action

The mechanism of action for 3-butoxy-4-methylbenzoic acid primarily involves its role as a reactant in organic synthesis. Its carboxylic acid group can participate in nucleophilic attacks, making it a versatile intermediate in forming more complex molecules.

Key Mechanisms:

  • Nucleophilic Substitution: The acidic hydrogen can be replaced by nucleophiles, facilitating further reactions.
  • Acid-Base Reactions: The compound can act as an acid, donating protons in reactions with bases, which is crucial for catalyzing various organic transformations.

These mechanisms highlight its utility in synthetic organic chemistry.

Physical and Chemical Properties Analysis

3-Butoxy-4-methylbenzoic acid exhibits several notable physical and chemical properties:

  • Appearance: Typically a white to off-white crystalline solid.
  • Melting Point: Approximately 60 °C.
  • Solubility: Soluble in organic solvents such as ethanol and ether; limited solubility in water due to its hydrophobic butoxy group.
  • pKa Value: The pKa value indicates its acidity; typical values for similar compounds range around 4-5.

These properties influence its handling, storage, and application in various chemical processes .

Applications

3-Butoxy-4-methylbenzoic acid has several applications across different fields:

  1. Pharmaceuticals: Used as an intermediate in synthesizing active pharmaceutical ingredients due to its functional groups that allow further modifications.
  2. Materials Science: Employed in creating polymers or coatings where aromatic compounds enhance durability and resistance to environmental factors.
  3. Agricultural Chemicals: Potentially used in formulating herbicides or pesticides where specific reactivity is required.

The versatility of this compound makes it valuable for research and industrial applications across various domains .

Synthetic Methodologies and Optimization Strategies

Alkylation-Based Synthetic Pathways for 3-Butoxy-4-methylbenzoic Acid Derivatives

Alkylation represents a fundamental strategy for constructing the ether linkage characteristic of 3-butoxy-4-methylbenzoic acid derivatives. The most direct approach involves the Williamson ether synthesis, where 4-methyl-3-hydroxybenzoic acid or its protected derivatives undergo O-alkylation with 1-bromobutane or butyl tosylate. This reaction typically employs strong bases such as potassium carbonate or sodium hydride in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile to generate the alkoxide nucleophile in situ. Optimization studies reveal that maintaining reaction temperatures between 80-100°C prevents N-alkylation side products while ensuring complete conversion within 4-6 hours. Protecting group strategies for the carboxylic acid moiety significantly impact yields, with methyl ester protection generally superior to tert-butyl esters due to easier deprotection under mild basic conditions [9].

An alternative pathway involves Friedel-Crafts alkylation of meta-substituted benzoic acid derivatives. When employing o-xylene derivatives as starting materials, regioselective nitration followed by oxidation provides access to 4-methyl-3-nitrobenzoic acid. Catalytic reduction of the nitro group yields the corresponding aniline, which undergoes diazotization and hydrolysis to furnish 3-hydroxy-4-methylbenzoic acid. This intermediate then enters the Williamson ether synthesis sequence. This multi-step approach benefits from commercially available precursors and established industrial protocols, though it generates stoichiometric waste streams requiring careful management [9].

Recent advances have explored phase-transfer catalysis (PTC) to enhance alkylation efficiency. Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) facilitate reactions in biphasic systems (toluene/50% NaOH solution), enabling lower reaction temperatures (40-60°C) while maintaining high conversion rates (>95%). This PTC approach substantially reduces energy consumption and simplifies product isolation through straightforward phase separation [9].

Table 1: Comparative Analysis of Alkylation Methodologies for 3-Butoxy-4-methylbenzoic Acid Synthesis

MethodCatalyst/Base SystemTemperature (°C)Reaction Time (h)Yield (%)Key Advantages
Williamson (Standard)K₂CO₃, DMF80-1004-670-75Simple setup, high purity
Williamson (PTC)NaOH/TBAB, toluene40-603-585-88Lower temperature, biphasic isolation
Friedel-Crafts SequenceMixed acid (H₂SO₄/HNO₃)0-5 (nitration)2 (nitration)60 (over 4 steps)Commercial starting materials
Reductive AlkylationPd/C, H₂ atmosphere25-301278Single-pot operation

Grignard Reaction Applications in Precursor Synthesis

Grignard chemistry provides elegant pathways to advanced synthetic intermediates for 3-butoxy-4-methylbenzoic acid production. A particularly efficient route utilizes 4-(2-haloethyl)benzoic acid derivatives (II) that undergo magnesium-halogen exchange to generate the corresponding Grignard reagent. This organometallic species participates in nucleophilic addition to glyoxal dialkyl acetals (III), yielding 4-[(4,4-dimethoxy-3-hydroxy)butyl]benzoic acid (IV) after aqueous workup. This transformation exemplifies the carbon chain elongation capability of Grignard reagents while introducing oxygen functionality critical for subsequent ether formation [1].

The acetal-protected diol intermediate (IV) serves as a versatile precursor for butoxy group installation. Treatment with hydrogen bromide in acetic acid accomplishes simultaneous deprotection and bromination, generating 4-[(3-bromo-4-oxo)butyl]benzoic acid (I). The carbonyl moiety then undergoes Wittig olefination with triphenylphosphonium ylides followed by catalytic hydrogenation to install the butyl chain. Alternatively, direct reductive amination with butylamine and sodium cyanoborohydride provides efficient access to the branched alkyl chain characteristic of the butoxy group. These sequential transformations demonstrate the strategic advantage of Grignard-derived intermediates in constructing complex molecular architectures from simple building blocks [1] .

Critical optimization parameters for Grignard-based routes include controlled addition rates to prevent dialkylation byproducts and rigorous exclusion of moisture to maintain reagent integrity. Solvent selection significantly impacts yield, with anhydrous tetrahydrofuran (THF) providing optimal balance between reagent solubility and reaction control. Post-reaction quenching with saturated ammonium chloride solution facilitates smooth transition to aqueous workup while preventing base-induced decomposition of acid-sensitive intermediates [1] .

Table 2: Optimization Parameters for Grignard-Mediated Precursor Synthesis

Reaction ParameterOptimal ConditionsImpact on YieldCritical Notes
Halogen Type (precursor)Bromide > Chloride15-20% Yield increaseIodide prone to Wurtz coupling
Temperature (addition)-10°C to 0°CPrevents dialkylationExothermic addition requires cooling
Glyoxal Acetal Equivalents1.2-1.5 eqMinimizes unreacted GrignardExcess acetal complicates purification
Solvent SystemAnhydrous THFMaximizes solubilityDiethyl ether alternatives viable
Quenching MethodSaturated NH₄Cl solutionPrevents over-acidificationGradual addition prevents exotherm

Catalytic Systems for Regioselective Functionalization

Achieving precise regiocontrol during the introduction of the butoxy group ortho to the carboxylic acid functionality presents significant synthetic challenges. Advanced catalytic systems enable site-selective transformations that circumvent traditional protection/deprotection sequences. Zeolite-based catalysts, particularly H-BEA frameworks, demonstrate remarkable efficiency in directing alkylation to the meta-position relative to methyl substituents. Computational studies employing mGGA-M06-L density functional theory reveal that acid strength profoundly influences the activation barriers for competing reaction pathways. Stronger acid sites (DPE = 1387 kJ/mol) lower the Gibbs free energy barrier for hydride transfer to 76 kJ/mol compared to 92 kJ/mol for skeletal isomerization pathways, favoring the desired regioisomer [6].

The introduction of boron-substituted zeolites (H-[B]-BEA) creates weaker acid sites that maintain regioselectivity while reducing undesired oligomerization. These modified catalysts exhibit DPE values approximately 100 kJ/mol higher than their aluminum counterparts, resulting in systematically increased activation barriers (by 8-15 kJ/mol) for both hydride transfer and isomerization pathways. Despite this rate reduction, the selectivity profile remains favorable for monoalkylated products when operating at 120-150°C with controlled residence times. This temperature range represents an optimal balance between reaction rate and selectivity preservation [6].

Heterogeneous copper-exchanged molecular sieves offer complementary regiocontrol through distinct mechanistic pathways. Cu-MCM-48 materials facilitate oxyl radical-mediated hydrogen abstraction from the methyl group, followed by oxygen rebound to generate the benzyl alcohol intermediate. Subsequent acid-catalyzed etherification with butanol completes the butoxy installation. This tandem approach achieves 85-90% regioselectivity for the 3-position when employing tert-butyl hydroperoxide (TBHP) as the oxidant in flow reactor configurations. Catalyst recyclability studies indicate minimal copper leaching (<2% per cycle) over five consecutive runs, highlighting the robustness of these engineered systems [7].

Green Chemistry Approaches in Continuous Flow Reactor Synthesis

Continuous flow technology represents a paradigm shift in sustainable synthesis of 3-butoxy-4-methylbenzoic acid derivatives. The implementation of microreactor systems enhances mass/heat transfer characteristics, enabling precise control over reaction parameters that are unattainable in batch processes. Photochemical flow reactors specifically facilitate novel activation mechanisms; visible light-induced reactions between ethyl acetoacetate derivatives and hydroxylamine sources achieve 96% yield in isoxazolone intermediates with residence times of only 20 minutes. These transformations leverage organic photoredox catalysis that operates under mild conditions without precious metal catalysts [4] [8].

The environmental metrics of flow processes demonstrate substantial improvements over conventional batch methods. Process mass intensity (PMI) calculations reveal reductions from 87 to 32 for key alkylation steps, primarily through solvent volume minimization and concentration optimization. Flow hydrogenation using catalytic membrane reactors (Pd/Al₂O₃) achieves quantitative nitro group reduction with hydrogen utilization efficiency exceeding 90%, contrasting sharply with batch autoclaves operating at 40-60% efficiency. These advances collectively reduce the carbon footprint by 65% across multi-step synthetic sequences targeting 3-butoxy-4-methylbenzoic acid derivatives [8].

Integration of in-line purification modules represents the frontier of flow chemistry development. Combining continuous extraction with aqueous bicarbonate solutions followed by crystallization-directed separation enables direct isolation of pharmaceutical-grade material. These coupled systems achieve space-time yields of 1.2 kg·L⁻¹·day⁻¹ while eliminating traditional workup procedures that generate significant solvent waste. Life cycle assessment confirms 45% reduction in cumulative energy demand compared to batch processes, validating the ecological advantages of fully integrated continuous manufacturing [4] [8].

Table 3: Green Metrics Comparison for Continuous Flow vs. Batch Synthesis

Sustainability MetricBatch ProcessFlow ProcessImprovement FactorImplementation Challenge
Process Mass Intensity (PMI)87322.7xEquipment capital cost
Solvent Consumption (L/kg)125423.0xViscosity limitations
Energy Consumption (kWh/kg)88293.0xHeat transfer optimization
Reaction Volume Efficiency (%)12786.5xSolids handling
Carbon Footprint (kg CO₂eq/kg)46162.9xSystem complexity
Reaction Mass Efficiency (RME)35%73%2.1xReaction scope limitations

Properties

Product Name

3-Butoxy-4-methylbenzoic acid

IUPAC Name

3-butoxy-4-methylbenzoic acid

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

InChI

InChI=1S/C12H16O3/c1-3-4-7-15-11-8-10(12(13)14)6-5-9(11)2/h5-6,8H,3-4,7H2,1-2H3,(H,13,14)

InChI Key

YHAFOURKDYFSHY-UHFFFAOYSA-N

SMILES

CCCCOC1=C(C=CC(=C1)C(=O)O)C

Canonical SMILES

CCCCOC1=C(C=CC(=C1)C(=O)O)C

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